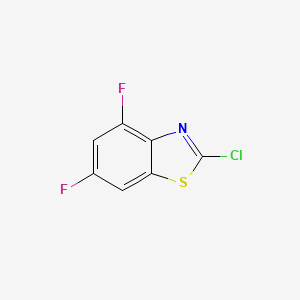

2-Chloro-4,6-difluorobenzothiazole

Description

2-Chloro-4,6-difluorobenzothiazole (CAS: 252681-57-5; molecular formula: C₇H₂ClF₂NS) is a halogenated benzothiazole derivative featuring a chlorine atom at position 2 and fluorine atoms at positions 4 and 6 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused bicyclic structure, widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . This compound serves as a key intermediate in organic synthesis, particularly for constructing complex molecules through nucleophilic substitution or coupling reactions. Its halogen substituents enhance electrophilicity, making it reactive toward amines, thiols, and other nucleophiles .

Properties

IUPAC Name |

2-chloro-4,6-difluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NS/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXONCQHRWRSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365967 | |

| Record name | 2-Chloro-4,6-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252681-57-5 | |

| Record name | 2-Chloro-4,6-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluorobenzothiazole typically involves the reaction of 2-chlorobenzothiazole with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or other fluorinating reagents to introduce the fluorine atoms at the 4 and 6 positions of the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-difluorobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzothiazoles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

2-Chloro-4,6-difluorobenzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluorobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-chloro-4,6-difluorobenzothiazole and related benzothiazole derivatives:

Key Observations:

Substituent Effects on Reactivity: The chlorine atom at position 2 in this compound acts as a superior leaving group compared to amino or hydrogen substituents, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) . Fluorine atoms at positions 4 and 6 increase the compound’s electron-withdrawing character, stabilizing transition states during reactions and enhancing regioselectivity compared to mono-fluorinated analogs like 2-chloro-4-fluorobenzothiazole .

Synthetic Utility: this compound is often employed in cross-coupling reactions to synthesize bioactive molecules. For example, its chlorine atom can be displaced by nucleophiles to generate aryl ethers or amines, while fluorine atoms remain inert under mild conditions . In contrast, 2-amino-5-fluorobenzothiazole (CAS: 20358-07-0) is used in medicinal chemistry for its ability to form hydrogen bonds via the amino group, a feature absent in the chloro-difluoro derivative .

Applications: While this compound is primarily an intermediate, 2-amino-6-chlorobenzothiazole (CAS: 95-24-9) finds industrial use due to its stability and compatibility with polymer matrices .

Research Findings and Trends

- Pharmaceutical Relevance: Benzothiazoles with halogen substituents are increasingly studied for antimicrobial and anticancer activity. The dual fluorine substitution in this compound may improve metabolic stability in drug candidates compared to non-fluorinated analogs .

- Synthetic Challenges : Fluorination at positions 4 and 6 requires precise control to avoid over-halogenation. Methods using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CAS: 13223-25-1) as a coupling reagent have been reported for related compounds, though direct synthesis pathways for this compound remain less documented .

Biological Activity

2-Chloro-4,6-difluorobenzothiazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, characterization, and various biological activities, including antimicrobial properties and potential applications in treating diseases.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by its benzothiazole moiety, which consists of a benzene ring fused to a thiazole ring. The chemical formula is with a molecular weight of 201.60 g/mol. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-difluorobenzothiazole with chlorinating agents. Various methods have been reported in the literature to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles, including this compound, exhibit notable antimicrobial properties. A study by Bhatt et al. (2020) synthesized several Schiff bases derived from 4,6-difluoro-2-amino benzothiazole and evaluated their antibacterial and antifungal activities against various pathogens:

| Pathogen | Activity | Standard Drug |

|---|---|---|

| Staphylococcus aureus | Moderate to High | Ciprofloxacin |

| Escherichia coli | Moderate | Ciprofloxacin |

| Bacillus subtilis | Moderate | Ciprofloxacin |

| Rhizopus sp. | Moderate | Ketoconazole |

| Aspergillus niger | Moderate | Ketoconazole |

The study found that certain Schiff bases exhibited significant activity against both gram-positive and gram-negative bacteria as well as fungal strains, suggesting potential therapeutic applications for infections caused by these organisms .

Anticancer Properties

In addition to antimicrobial effects, compounds related to benzothiazoles have been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A case study demonstrated the effectiveness of this compound derivatives against multi-drug resistant bacterial strains. The study utilized Minimum Inhibitory Concentration (MIC) assays to determine effective dosages.

- Cancer Cell Lines : Another investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). Results indicated that treatment with specific derivatives led to reduced viability and induced apoptotic pathways.

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile. According to PubChem data, the compound shows potential toxicity; therefore, further studies are necessary to evaluate its safety in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.